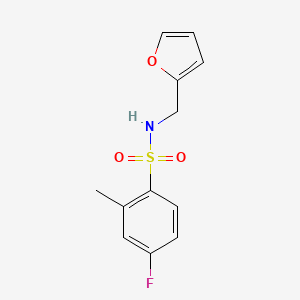![molecular formula C26H27N3O2S B5756029 N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide, also known as BI-69A11, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide exerts its therapeutic effects through various mechanisms. In cancer cells, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In neuronal cells, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide protects against oxidative stress-induced cell death by activating the Nrf2 pathway and inhibiting the JNK pathway. In macrophages, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In neuronal cells, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide protects against oxidative stress-induced cell death and promotes cell survival. In macrophages, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide reduces the production of pro-inflammatory cytokines and promotes an anti-inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Another advantage is its relatively low toxicity compared to other compounds with similar therapeutic effects. One limitation is the need for further studies to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide research. One direction is to investigate its potential therapeutic applications in other fields, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo to assess its potential for clinical use.
In conclusion, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide is a compound with potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Its mechanism of action involves the activation or inhibition of various signaling pathways, leading to its biochemical and physiological effects. While there are advantages to using N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide in lab experiments, further studies are needed to determine its efficacy and safety in vivo. The future directions for N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide research include investigating its potential therapeutic applications in other fields, optimizing its synthesis method, and determining its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide can be synthesized through a multistep process involving the reaction of 1-benzyl-1H-indole-3-carbaldehyde with tert-butyl(4-formylphenyl)sulfanylacetate, followed by the reaction with hydrazine hydrate and p-toluenesulfonic acid. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide has been shown to protect against oxidative stress-induced cell death in neuronal cells. In inflammation, N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide has been shown to reduce the production of pro-inflammatory cytokines in macrophages.
properties
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c1-26(2,3)22-13-15-23(16-14-22)32(30,31)28-27-17-21-19-29(18-20-9-5-4-6-10-20)25-12-8-7-11-24(21)25/h4-17,19,28H,18H2,1-3H3/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHAMPANSBXJOC-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-tert-butylbenzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)


![2-(4-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5755991.png)
![methyl 4,5-dimethoxy-2-[(phenylacetyl)amino]benzoate](/img/structure/B5756000.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}-2-thiophenecarbohydrazide](/img/structure/B5756014.png)
![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![2-(1-naphthyl)-N'-{[(phenylthio)acetyl]oxy}ethanimidamide](/img/structure/B5756047.png)
![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)
